1-(6-Chloro-9H-purin-9-yl)propan-2-amine
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Overview
Description
1-(6-Chloro-9H-purin-9-yl)propan-2-amine is a chemical compound with the molecular formula C8H11ClN5. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-9H-purin-9-yl)propan-2-amine typically involves the reaction of 6-chloropurine with an appropriate amine under controlled conditions. One common method involves the use of 2-propanamine as a reactant, which is combined with 6-chloropurine in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloro-9H-purin-9-yl)propan-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the purine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride, are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
1-(6-Chloro-9H-purin-9-yl)propan-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(6-Chloro-9H-purin-9-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(6-Amino-9H-purin-9-yl)propan-2-amine: Similar structure but with an amino group instead of a chlorine atom.
1-(6-Chloro-9H-purin-9-yl)propan-2-ol: Similar structure but with a hydroxyl group instead of an amine group.
Uniqueness
1-(6-Chloro-9H-purin-9-yl)propan-2-amine is unique due to the presence of both a chlorine atom and an amine group in its structure.
Properties
Molecular Formula |
C8H10ClN5 |
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Molecular Weight |
211.65 g/mol |
IUPAC Name |
1-(6-chloropurin-9-yl)propan-2-amine |
InChI |
InChI=1S/C8H10ClN5/c1-5(10)2-14-4-13-6-7(9)11-3-12-8(6)14/h3-5H,2,10H2,1H3 |
InChI Key |
HPECQVUAPDAJAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=NC2=C1N=CN=C2Cl)N |
Origin of Product |
United States |
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